UV-Vis Spectral Differentiation: Z-4-Nitrocinnamic Acid Exhibits a 30–40 nm Hypsochromic Shift Relative to the E-Isomer in Aqueous Solution
The Z-isomer of 4-nitrocinnamic acid demonstrates a dramatically blue-shifted absorption maximum compared to its E-isomer counterpart. In aqueous solution, the Z-form's wavelength of maximal absorption (λ_max) shifts hypsochromically by 30 to 40 nm to λ < 280 nm, while the E-form exhibits only a slight blue shift of +3 to -4 nm [1]. This significant difference stems from the non-planar, distorted geometry of the Z-isomer versus the nearly planar structure of the E-isomer [1].
| Evidence Dimension | UV-Vis Absorption Maximum Shift in Water |
|---|---|
| Target Compound Data | Z-4-nitrocinnamic acid: λ_max shifts -30 to -40 nm to λ < 280 nm |
| Comparator Or Baseline | E-4-nitrocinnamic acid: λ_max shifts +3 to -4 nm |
| Quantified Difference | The Z-isomer's absorption maximum is blue-shifted by 30-40 nm more than the E-isomer. |
| Conditions | UV-absorption spectroscopy in water; experimental and quantum mechanical computations. |
Why This Matters
This large spectral shift enables unambiguous differentiation and quantification of the Z-isomer in mixtures, which is critical for quality control in chemical synthesis and analytical method development.
- [1] Salum, M. L., Arroyo Mañez, P., Luque, F. J., & Erra-Balsells, R. (2015). Combined experimental and computational investigation of the absorption spectra of E- and Z-cinnamic acids in solution: The peculiarity of Z-cinnamics. Journal of Photochemistry and Photobiology B: Biology, 148, 128–135. View Source
